5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is a compound known for its unique chemical structure and properties It is a member of the dithiolthione family, which is characterized by the presence of two sulfur atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and a base, such as potassium hydroxide, to form the intermediate 4-hydroxyphenyl dithiocarbonate. This intermediate is then cyclized under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the synthesis makes it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as a therapeutic agent for conditions such as atherosclerosis due to its ability to release hydrogen sulfide, a known signaling molecule.
Mechanism of Action
The mechanism by which 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one exerts its effects involves the release of hydrogen sulfide (H₂S). This gas acts as a signaling molecule in various biological processes, including vasodilation, anti-inflammation, and cytoprotection. The compound interacts with molecular targets such as the NF-κB and JAK/STAT pathways, modulating their activity to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Palmitoyloxyphenyl)-3H-1,2-dithiol-3-one
- Tetra(3,5-diisobornyl-4-hydroxyphenyl)porphine
- 3-((4-Hydroxyphenyl)amino)propanoic acid
Uniqueness
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is unique due to its ability to release hydrogen sulfide slowly, providing sustained biological effects. This property distinguishes it from other similar compounds that may release H₂S more rapidly or not at all. Additionally, its specific interactions with molecular pathways such as NF-κB and JAK/STAT further highlight its distinctiveness .
Properties
CAS No. |
133430-71-4 |
---|---|
Molecular Formula |
C9H6O2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C9H6O2S2/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H |
InChI Key |
XXDYQIINMXOSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)SS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.